REACTION_CXSMILES
|
[Cl:1][CH:2]1[CH:9]=[CH:8][CH:5]([C:6]#[N:7])[CH:4]([C:10]#[N:11])[CH2:3]1.BrBr>ClC1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([C:10]#[N:11])[C:5](=[CH:8][CH:9]=1)[C:6]#[N:7]
|
Name
|
4-chlorotetrahydrophthalonitrile
|
Quantity
|
166.5 g
|
Type
|
reactant
|
Smiles
|
ClC1CC(C(C#N)C=C1)C#N
|
Name
|
|
Quantity
|
75 g
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
4-chlorotetrahydro-phthalonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1CC(C(C#N)C=C1)C#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 1-l three-necked flask, equipped with a mechanical stirrer, a condenser with a gas outlet and an equa-pressured addition funnel
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated to 100°-110° C.
|
Type
|
TEMPERATURE
|
Details
|
The pot temperature is then raised to 165°-170° C. for 2-4 hours
|
Duration
|
3 (± 1) h
|
Type
|
ADDITION
|
Details
|
such as about 10 to 15 g, may be added
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(C#N)=CC1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |